molecular formula C19H20O5 B579886 Methylophiopogonanone B CAS No. 74805-91-7

Methylophiopogonanone B

Cat. No. B579886
CAS RN: 74805-91-7
M. Wt: 328.364
InChI Key: UFMAZRUMVFVHLY-CYBMUJFWSA-N
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Description

Methylophiopogonanone B (MOPB) is a homoisoflavonoid extracted from the root of Ophiopogon japonicas . It shows high antioxidant ability and has diverse biological activities .


Molecular Structure Analysis

The molecular formula of Methylophiopogonanone B is C19H20O5 . Further details about its molecular structure are not available in the search results.


Chemical Reactions Analysis

Methylophiopogonanone B has been found to inhibit tyrosinase activity via a reversible mixed-inhibition . The fluorescence quenching and secondary structure change of tyrosinase caused by Methylophiopogonanone B are mainly driven by hydrophobic interaction and hydrogen bonding .


Physical And Chemical Properties Analysis

Methylophiopogonanone B has a molar mass of 328.36 g/mol and a density of 1.285 . It has a melting point of 159-160°C and a predicted boiling point of 554.5±49.0 °C . It is soluble in chloroform and DMSO .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Methylophiopogonanone B are the Rho family of small GTP-binding proteins and tyrosinase (Tyr) . These proteins play pivotal roles in various biological processes such as cell migration, proliferation, dendrite formation, and melanin synthesis .

Mode of Action

Methylophiopogonanone B interacts with its targets in a unique way. It induces Rho activation, leading to changes in cell morphology, including melanocyte dendrite retraction and stress fiber formation . Furthermore, it inhibits tyrosinase activity via a reversible mixed-inhibition . Molecular docking analysis indicates that Methylophiopogonanone B could coordinate with a Cu ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding .

Biochemical Pathways

Methylophiopogonanone B affects several biochemical pathways. It modulates the Rho signaling pathway, leading to actin cytoskeletal reorganization . It also impacts the NADPH oxidase pathway, which plays a crucial role in the production of reactive oxygen species (ROS) and cellular redox homeostasis .

Pharmacokinetics

Its protective effects on human umbilical vein endothelial cells (huvecs) against h2o2-induced injury suggest that it may have good bioavailability .

Result of Action

Methylophiopogonanone B has several molecular and cellular effects. It inhibits the production of malondialdehyde (MDA) and ROS, but enhances superoxide dismutase (SOD) activity . It also alleviates H2O2-induced apoptosis in HUVECs . On a cellular level, it induces microtubule destabilization and tubulin depolymerization .

properties

IUPAC Name

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMAZRUMVFVHLY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313976
Record name Methylophiopogonanone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylophiopogonanone B

CAS RN

74805-91-7
Record name Methylophiopogonanone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylophiopogonanone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one
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